molecular formula C19H21NO2S B1360468 3'-Methoxy-2-thiomorpholinomethyl benzophenone CAS No. 898781-50-5

3'-Methoxy-2-thiomorpholinomethyl benzophenone

Cat. No.: B1360468
CAS No.: 898781-50-5
M. Wt: 327.4 g/mol
InChI Key: VASJOYRGBAIMSD-UHFFFAOYSA-N
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Description

3’-Methoxy-2-thiomorpholinomethyl benzophenone is a benzophenone derivative that has garnered attention due to its unique chemical structure and potential biological activity. This compound is characterized by the presence of a methoxy group at the 3’ position and a thiomorpholinomethyl group at the 2 position on the benzophenone core. Its distinct structure makes it a promising candidate for various applications in medical, environmental, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Methoxy-2-thiomorpholinomethyl benzophenone typically involves multi-step organic reactions. One common method includes the reaction of 3’-methoxybenzophenone with thiomorpholine in the presence of a suitable base and solvent. The reaction conditions often require controlled temperatures and specific catalysts to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of automated systems helps in optimizing the reaction parameters, reducing production costs, and ensuring the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3’-Methoxy-2-thiomorpholinomethyl benzophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.

    Substitution: The methoxy and thiomorpholinomethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted benzophenone derivatives depending on the nucleophile used.

Scientific Research Applications

3’-Methoxy-2-thiomorpholinomethyl benzophenone has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and as a component in various industrial processes

Mechanism of Action

The mechanism of action of 3’-Methoxy-2-thiomorpholinomethyl benzophenone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells. Detailed studies are required to elucidate the exact molecular targets and pathways .

Comparison with Similar Compounds

Similar Compounds

    Benzophenone: The parent compound, widely used in organic synthesis and as a UV blocker.

    4-Methoxybenzophenone: Similar structure with a methoxy group at the 4 position, used in photochemistry.

    2-Thiomorpholinomethyl benzophenone: Lacks the methoxy group, used in similar applications but with different properties.

Uniqueness

3’-Methoxy-2-thiomorpholinomethyl benzophenone stands out due to the combined presence of the methoxy and thiomorpholinomethyl groups, which confer unique chemical and biological properties. This combination enhances its potential as a versatile compound in various research fields .

Properties

IUPAC Name

(3-methoxyphenyl)-[2-(thiomorpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2S/c1-22-17-7-4-6-15(13-17)19(21)18-8-3-2-5-16(18)14-20-9-11-23-12-10-20/h2-8,13H,9-12,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VASJOYRGBAIMSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C2=CC=CC=C2CN3CCSCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90643804
Record name (3-Methoxyphenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90643804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898781-50-5
Record name Methanone, (3-methoxyphenyl)[2-(4-thiomorpholinylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898781-50-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Methoxyphenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90643804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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